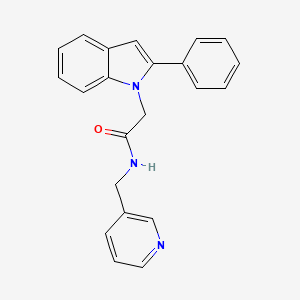![molecular formula C14H17N3O3S B4679914 butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4679914.png)
butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate
Vue d'ensemble
Description
Butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate, also known as PBTC, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. PBTC is a white crystalline powder that is soluble in water and has a molecular formula of C12H16N2O4S.
Mécanisme D'action
The exact mechanism of action of butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood. However, studies have shown that this compound can inhibit the formation of scale and corrosion by adsorbing onto metal surfaces and forming a protective barrier. This compound has also been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally considered safe for use in various applications. However, studies have shown that this compound can accumulate in the liver and kidneys, which may have adverse effects on these organs over time. This compound has also been shown to have potential endocrine-disrupting effects, although further research is needed to fully understand the implications of this.
Avantages Et Limitations Des Expériences En Laboratoire
Butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, has low toxicity, and is stable under a wide range of conditions. However, this compound has some limitations, including its potential endocrine-disrupting effects and the fact that it can accumulate in the liver and kidneys over time.
Orientations Futures
There are several future directions for research on butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of this compound as a potential drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand the potential endocrine-disrupting effects of this compound and to develop strategies to mitigate these effects.
Applications De Recherche Scientifique
Butyl [5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential use as a corrosion inhibitor in various industries, including oil and gas, water treatment, and metal processing. This compound has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, this compound has been shown to have antimicrobial properties and has been used as a preservative in food and cosmetic products.
Propriétés
IUPAC Name |
butyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-3-9-19-14(18)15-13-17-16-12(21-13)10-20-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHASNVEEUJUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NN=C(S1)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4679836.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4679840.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B4679848.png)
![2,4,6-trichloro-N-{[(3,4-dichlorophenyl)amino]carbonyl}nicotinamide](/img/structure/B4679855.png)

![2-(3,4-dimethylphenyl)-6-methyl-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4679861.png)

![2-chloro-N-[3-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4679879.png)
![2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4679896.png)
![N-(2-methoxyphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4679902.png)
![N-(3,5-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4679906.png)
![dimethyl 3,3'-(1,2-ethanediyl)bis(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate)](/img/structure/B4679924.png)
![2-bromo-N-[5-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4679928.png)
![N-(4-fluorobenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B4679934.png)